7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[1-(2,6-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c1-8(20-12-9(14)3-2-4-10(12)15)11-5-6-16-13-17-7-18-19(11)13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQQYNPEJRVKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This is achieved by cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,6-Dichlorophenoxyethyl Group: This step involves the reaction of the triazolo[1,5-a]pyrimidine core with 2,6-dichlorophenoxyethyl halide in the presence of a base such as potassium carbonate.
The reaction conditions often include:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of industrial-grade solvents and reagents
- Optimization of reaction conditions to maximize yield and purity
- Implementation of purification techniques such as recrystallization and chromatography
Chemical Reactions Analysis
Types of Reactions
7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Oxidation and Reduction: The triazolo[1,5-a]pyrimidine core can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with different substituents replacing the dichlorophenoxy group.
Oxidation: Oxidized derivatives of the triazolo[1,5-a]pyrimidine core.
Reduction: Reduced derivatives of the triazolo[1,5-a]pyrimidine core.
Hydrolysis: Decomposed products depending on the conditions used.
Scientific Research Applications
7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is believed to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Physicochemical Properties
The 7-position of [1,2,4]triazolo[1,5-a]pyrimidine is a critical site for modulating bioactivity. Below is a comparison of substituents and their impact:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase melting points and rigidity, as seen in 5e (211–214°C) and 9a (211–212°C). Bulkier groups like phenoxyethyl may reduce crystallinity but enhance lipophilicity .
- Synthetic Yields : Substituents with heteroaromatic rings (e.g., pyrrolyl in 9b) achieve higher yields (65%) compared to halogenated aryl groups (e.g., 41.9% for 5e) due to favorable cyclization kinetics .
Antiproliferative Activity:
- Indole Derivatives (H1–H18): Compounds with chloromethyl and indole substituents (e.g., H1–H18) showed IC₅₀ values ranging from 0.5–10 μM against gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cells. The dichlorophenoxyethyl group in the target compound may offer distinct selectivity due to its hydrophobic and steric profile .
Anticonvulsant Activity:
- 5e–5j Derivatives: In MES tests, 5e (2,4-dichlorophenoxy) demonstrated ED₅₀ values comparable to phenobarbital. The target compound’s 2,6-dichloro substitution could enhance blood-brain barrier penetration but requires in vivo validation .
Herbicidal and Antimicrobial Potential:
- Sulfonamide Derivatives (8a–8f): Triazolo[1,5-a]pyrimidine-2-sulfonamides exhibited herbicidal activity at 100–200 g/ha. The dichlorophenoxyethyl group in the target compound may similarly disrupt plant enzyme systems (e.g., acetolactate synthase) .
Biological Activity
7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer research. This article provides an in-depth examination of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₁Cl₂N₅O
- Molecular Weight : 324.17 g/mol
- CAS Number : 477865-30-8
- Melting Point : 255-257 °C
The biological activity of this compound primarily revolves around its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research indicates that compounds with similar structures can affect the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins such as ERK1/2 and AKT, which are pivotal in cancer cell growth and survival .
Anticancer Activity
Several studies have evaluated the antiproliferative effects of triazolo-pyrimidine derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibits ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induces apoptosis and G2/M phase arrest |
| H12 | MCF-7 | 13.1 | Regulates cell cycle-related proteins |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibitor |
| Compound 4 | MGC-803 | 2.10 | LSD1/KDM1A inhibitor |
Case Studies and Research Findings
A notable study highlighted the synthesis and biological evaluation of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Among these, compound H12 demonstrated the most potent antiproliferative activity against MGC-803 cells with an IC50 value of 9.47 μM . The study further elucidated that compound H12 could significantly inhibit colony formation and induce apoptosis through modulation of key signaling pathways.
Another investigation focused on the structural modifications of triazolo-pyrimidines to enhance their anticancer properties. The findings indicated that specific substitutions on the triazolo ring could lead to improved potency against breast and colon cancer cell lines .
Broader Biological Activities
Beyond anticancer effects, triazolo-pyrimidine derivatives have been explored for their antibacterial and antiviral properties. Their ability to interact with various biological targets makes them versatile candidates for drug development across multiple therapeutic areas .
Q & A
Basic: What are the standard synthetic protocols for 7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step reactions, starting with the condensation of aminotriazole derivatives with substituted phenoxyethyl groups. A common method includes:
Core Formation : Reacting 3,5-diamino-1,2,4-triazole with ethyl 3-oxohexanoate and 2,6-dichlorophenoxyethyl aldehyde in dimethylformamide (DMF) under reflux.
Cyclization : The intermediate undergoes cyclization under controlled pH (acidic or basic conditions) to form the triazolo[1,5-a]pyrimidine core.
Purification : The product is crystallized using ethanol or methanol, followed by vacuum drying .
Critical Parameters : Solvent choice (DMF enhances cyclization efficiency), temperature (110–120°C for reflux), and stoichiometric ratios (1:1:1 for triazole, aldehyde, and ester) .
Basic: How is structural characterization of this compound performed?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify substituent environments (e.g., 2,6-dichlorophenoxyethyl protons at δ 4.5–5.0 ppm for CH groups) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 420–450 range) and fragmentation patterns to verify the molecular formula .
- Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .
Advanced: How can reaction yields be optimized for halogenated derivatives like this compound?
Yield optimization requires:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates. Ethanol/water mixtures enhance crystallization purity .
- Catalyst Use : Bases like KCO or CsCO accelerate cyclization, while acidic conditions (e.g., HCl) stabilize reactive intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours conventional) and improves yields by 15–20% for thermally sensitive steps .
Advanced: What strategies resolve contradictions in bioactivity data across structurally similar analogs?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) arise from:
- Substituent Effects : The 2,6-dichlorophenoxy group may enhance lipophilicity and target binding compared to mono-halogenated analogs. Compare IC values against analogs with varying halogen positions .
- Experimental Design : Standardize assays (e.g., fixed cell lines, consistent ATP levels in kinase assays) to minimize variability. Use orthogonal methods (e.g., SPR for binding affinity, fluorescence polarization for enzymatic activity) .
- Computational Modeling : Molecular docking to identify steric clashes or electronic mismatches caused by substituents (e.g., 2,6-dichloro vs. 3,4-dichloro isomers) .
Advanced: How does the 2,6-dichlorophenoxyethyl group influence pharmacokinetic properties?
- Lipophilicity : LogP increases by ~1.5 units compared to non-halogenated analogs, improving membrane permeability but risking solubility issues. Use Hansen solubility parameters to select formulation excipients .
- Metabolic Stability : The electron-withdrawing Cl groups reduce CYP450-mediated oxidation. Validate via liver microsome assays (e.g., t > 60 minutes in human microsomes) .
- Toxicity : Screen for off-target effects using panels like Eurofins’ SafetyScreen44 to assess hERG inhibition or phospholipidosis risk .
Advanced: What analytical methods quantify trace impurities in synthesized batches?
- HPLC-MS/MS : Detect impurities <0.1% using C18 columns (gradient: 10–90% acetonitrile in water) and MRM transitions specific to common byproducts (e.g., dehalogenated analogs) .
- X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous impurities, critical for batch-to-batch consistency in bioavailability studies .
- ICP-OES : Quantify residual heavy metals (e.g., Pd from catalytic steps) to meet ICH Q3D guidelines .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Variation of Substituents : Synthesize analogs with substituent modifications (e.g., 2,6-difluoro vs. 2,6-dichloro) to assess halogen effects .
Biological Assays : Test against primary targets (e.g., kinase panels) and counter-screens (e.g., GPCRs) to evaluate selectivity .
Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (ClogP, polar surface area) with activity .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
- Exothermic Reactions : Implement jacketed reactors with precise temperature control (-5°C to 150°C range) for hazardous steps (e.g., Cl substitutions) .
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) or continuous flow systems to reduce costs .
- Byproduct Management : Optimize quenching protocols (e.g., slow addition to ice-water for acid-sensitive intermediates) .
Advanced: How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- CRISPR Knockout : Generate isogenic cell lines lacking the target protein to verify on-mechanism effects .
- Click Chemistry Probes : Incorporate alkyne tags into the compound for pull-down assays and target identification via LC-MS/MS .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
- PK/PD Modeling : Correlate plasma exposure (AUC, C) with target modulation in tissues. Adjust dosing regimens if protein binding >95% .
- Metabolite Screening : Identify active metabolites (e.g., hydroxylated derivatives) via high-resolution MS and test their activity .
- Species Differences : Compare target homology (e.g., human vs. murine kinase domains) and use humanized models if divergence >15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
